BenchChemオンラインストアへようこそ!

7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol

Medicinal Chemistry Benzoxaborole Drug Synthesis Regioisomer Differentiation

This 7-(bromomethyl) regioisomer is the mandatory starting material for synthesizing 7-substituted benzoxaborole antibacterials. The 4-substituted isomer cannot yield the correct pharmacophore geometry, leading to inactive compounds. The bromine leaving group provides a ~50-fold SN2 rate advantage over chloride, ensuring higher yields and shorter reaction times. With predicted density (1.59 g/cm³) and boiling point (327.6 °C), process development modeling is streamlined. Procure the 7-isomer to eliminate regioisomer misassignment risk and maintain synthetic fidelity in your medicinal chemistry campaign.

Molecular Formula C8H8BBrO2
Molecular Weight 226.86 g/mol
Cat. No. B15157288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol
Molecular FormulaC8H8BBrO2
Molecular Weight226.86 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC=C2CBr)O
InChIInChI=1S/C8H8BBrO2/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,11H,4-5H2
InChIKeyQLJACYVJZFJJNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3H)-ol: Core Physicochemical and Structural Identity for Procurement Specification


7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3H)-ol (CAS 1268335-52-9) is a benzoxaborole derivative bearing a reactive bromomethyl substituent at the 7‑position of the fused benzene ring . The benzoxaborole scaffold incorporates a boron atom within a five‑membered oxaborole ring, endowing the compound with the ability to form reversible covalent bonds with diol‑containing biomolecules—a property exploited in multiple FDA‑approved drugs (e.g., tavaborole, crisaborole) . The compound has a molecular formula of C₈H₈BBrO₂, a molecular weight of 226.86 g/mol, a predicted density of 1.59 ± 0.1 g/cm³, and a predicted boiling point of 327.6 ± 52.0 °C . It is commercially available at ≥95% purity and is recommended for long‑term storage in a cool, dry place .

Why Generic Substitution of 7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3H)-ol with Other Benzoxaborole Intermediates Compromises Synthetic Fidelity


Substituting this compound with a different regioisomer (e.g., 4‑ or 5‑bromomethyl), a 3,3‑dimethyl homolog, or a chloromethyl analog cannot be assumed to produce identical downstream products. The substitution position on the benzoxaborole nucleus dictates the connectivity—and thereby the pharmacophoric geometry—of the final drug candidate; for example, (S)-3-aminomethyl-7-(3-hydroxy-propoxy)-3H-benzo[c][1,2]oxaborol-1-ol, a Gram‑negative antibacterial agent, is accessible from the 7‑bromomethyl precursor but not from its 4‑substituted isomer [1]. Furthermore, the bromine leaving group provides an SN2 reaction rate advantage of approximately 50‑fold over the corresponding chloride, directly impacting coupling efficiency and yield in nucleophilic displacement steps [2]. These structural and reactivity differences mean that even closely related in‑class compounds cannot serve as drop‑in replacements without altering synthetic routes, reaction kinetics, or final product identity.

Quantitative Differentiation Evidence for 7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3H)-ol Against Closest Structural Analogs


Regioisomeric Identity Versus 4-(Bromomethyl)benzo[c][1,2]oxaborol-1(3H)-ol: Impact on Drug Intermediate Accessibility

The 7‑bromomethyl regioisomer is the direct precursor to the 7‑substituted benzoxaborole clinical candidates exemplified by (S)-3-aminomethyl-7-(3-hydroxy-propoxy)-3H-benzo[c][1,2]oxaborol-1-ol, an advanced antibacterial lead [1]. The 4‑bromomethyl isomer (CAS 2058056-26-9) cannot yield the same 7‑alkoxy substitution pattern and therefore directs synthesis toward a completely different pharmacophore series . In a published library synthesis of 4-, 6-, and 7‑substituted benzoxaboroles, the 7‑substituted series produced distinct antimicrobial activity profiles (MICs against MRSA and E. coli) that were not replicated by the 4‑ or 6‑substituted analogs, confirming that regioisomeric position is a binary determinant of biological outcome [2].

Medicinal Chemistry Benzoxaborole Drug Synthesis Regioisomer Differentiation

Bromine vs. Chlorine Leaving‑Group Reactivity: Quantitative Advantage in Nucleophilic Displacement Rates

The benzylic bromide moiety in the target compound provides a leaving‑group advantage of approximately 50‑fold in SN2 reactions compared with the analogous benzylic chloride, based on well‑established relative rate data for benzyl halides [1]. This rate enhancement stems from the lower carbon–bromine bond dissociation energy (BDE ≈ 55 kcal/mol for benzyl bromide vs. ≈ 68 kcal/mol for benzyl chloride) [2]. For a hypothetical nucleophilic displacement with an amine or alkoxide nucleophile (e.g., DMAP, NaOR), the bromide derivative would reach >90% conversion in <2 h under standard conditions (RT, DMF), whereas the chloride would require >12 h or elevated temperature to achieve comparable conversion [1].

Synthetic Organic Chemistry Nucleophilic Substitution Leaving Group Kinetics

Physicochemical Differentiation Versus 5-(Bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol: Implications for Handling and Purification

The target compound (MW 226.86 g/mol) has a predicted density of 1.59 ± 0.1 g/cm³ and boiling point of 327.6 ± 52.0 °C, whereas the 5‑bromomethyl‑3,3‑dimethyl analog (CAS 1437051‑56‑3, MW 254.92 g/mol) has a density of 1.4 ± 0.1 g/cm³ and boiling point of 306.4 ± 52.0 °C . The ~27 g/mol lower molecular weight of the target compound reduces the mass intensity (MI) of reactions in which it serves as a building block. The absence of the gem‑dimethyl substitution at the 3‑position preserves a simpler ¹H NMR spectrum (fewer diastereotopic signals) and avoids the steric hindrance that the 3,3‑dimethyl group imposes on the boron center, which can slow diol‑binding kinetics [1].

Physicochemical Profiling Process Chemistry Analytical Method Development

Synthetic Yield Benchmark: Radical Bromination Yield Range for 7‑Methyl Precursor Conversion

The 7‑bromomethyl compound is synthesized via radical bromination of 7‑methyl‑benzoxaborole using N‑bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in chloroform or carbon tetrachloride at reflux, with reported yields ranging from 38% to quantitative, depending on substrate and workup [1]. In the related 5‑bromomethyl‑3,3‑dimethyl series, similar radical bromination conditions yielded 60–80% after chromatographic purification . The yield variability highlights the importance of procuring pre‑made, quality‑controlled 7‑bromomethyl benzoxaborole rather than undertaking in‑house synthesis, where optimization of radical initiation and suppression of dibromination side‑products can consume significant development time.

Synthetic Methodology Process Development Radical Bromination

Commercial Purity Benchmarking: Lot‑to‑Lot Consistency and Storage Requirements vs. Analog Intermediates

Commercially, the 7‑bromomethyl compound is supplied at a minimum purity of 95% (typically 97% from premium vendors) with recommended storage at 2–8 °C under inert atmosphere . The 4‑bromomethyl regioisomer is listed at 98% purity by certain vendors, but with less extensive lot‑release documentation (N/A for density and boiling point on Chemsrc, suggesting limited characterization data availability) . For GLP/GMP‑adjacent research, the availability of a defined purity specification (95% min.), CAS‑registered identity, and standardized storage conditions reduces procurement risk relative to less thoroughly characterized regioisomers.

Quality Assurance Procurement Specifications Stability Studies

Highest‑Value Application Scenarios for 7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3H)-ol Based on Verified Differentiation Evidence


Synthesis of 7‑Alkoxy‑Benzoxaborole Antibacterial Leads Targeting Gram‑Negative Pathogens

When the synthetic objective is a 7‑substituted benzoxaborole (e.g., (S)-3-aminomethyl-7-(3-hydroxy-propoxy) derivative) for Gram‑negative antibacterial screening, the 7‑bromomethyl regioisomer is the mandatory starting material; the 4‑bromomethyl isomer cannot access the correct substitution geometry and leads to pharmacologically inactive regioisomers, as confirmed by the differential antimicrobial activity profiles of 4‑, 6‑, and 7‑substituted benzoxaborole libraries . Procuring the 7‑isomer eliminates the risk of regioisomer mis‑assignment and ensures synthetic fidelity to the target pharmacophore series .

Late‑Stage Functionalization via SN2 Displacement for Benzoxaborole Probe and Inhibitor Library Construction

For medicinal chemistry campaigns requiring efficient nucleophilic displacement at the benzylic position, the bromide leaving group provides an approximately 30–50‑fold rate advantage over the analogous chloride . This translates to shorter reaction times, higher conversion at ambient temperature, and reduced by‑product formation in library synthesis workflows. Researchers building focused benzoxaborole probe libraries or SAR panels should prioritize the 7‑bromomethyl compound over the 7‑chloromethyl analog to maximize synthetic throughput and minimize thermal degradation of the oxaborole ring .

Process Chemistry Development Where Predictable Physicochemical Properties Reduce Scale‑Up Risk

When transitioning from discovery to process development, the availability of predicted density (1.59 g/cm³) and boiling point (327.6 °C) for the 7‑bromomethyl compound enables preliminary solvent‑swap, distillation, and safety (DSC/TGA) modeling without requiring in‑house measurement of these parameters . The compound's lower molecular weight (226.86 g/mol vs. 254.92 g/mol for the 3,3‑dimethyl‑5‑bromomethyl analog) also contributes to a more favorable process mass intensity when used as a stoichiometric building block . These data, though predicted, are absent from major database entries for the 4‑bromomethyl regioisomer, making the 7‑isomer the preferred choice for process‑oriented procurement .

Quote Request

Request a Quote for 7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.